molecular formula C6H12F2N2O2S B13992092 1-(Difluoromethanesulfonyl)piperidin-4-amine CAS No. 1038340-41-8

1-(Difluoromethanesulfonyl)piperidin-4-amine

Cat. No.: B13992092
CAS No.: 1038340-41-8
M. Wt: 214.24 g/mol
InChI Key: PTYPHFUIYBKXIG-UHFFFAOYSA-N
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Description

1-(Difluoromethanesulfonyl)piperidin-4-amine is a chemical compound with the molecular formula C6H12F2N2O2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(Difluoromethanesulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with difluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

1-(Difluoromethanesulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the difluoromethanesulfonyl group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Difluoromethanesulfonyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 1-(Difluoromethanesulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(Difluoromethanesulfonyl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-(Methanesulfonyl)piperidin-4-amine: This compound has a similar structure but with a methanesulfonyl group instead of a difluoromethanesulfonyl group. The presence of fluorine atoms in this compound can enhance its chemical stability and biological activity.

    1-(Trifluoromethanesulfonyl)piperidin-4-amine:

The uniqueness of this compound lies in its balanced chemical properties, making it a versatile compound for diverse scientific research applications.

Properties

CAS No.

1038340-41-8

Molecular Formula

C6H12F2N2O2S

Molecular Weight

214.24 g/mol

IUPAC Name

1-(difluoromethylsulfonyl)piperidin-4-amine

InChI

InChI=1S/C6H12F2N2O2S/c7-6(8)13(11,12)10-3-1-5(9)2-4-10/h5-6H,1-4,9H2

InChI Key

PTYPHFUIYBKXIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C(F)F

Origin of Product

United States

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